
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as POA and is known for its potential therapeutic applications in various fields.
作用机制
The mechanism of action of POA is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. POA has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. POA is believed to have a multi-targeted mechanism of action, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
POA has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. POA has also been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies. In addition, POA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
POA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, POA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of POA is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of POA. One potential direction is the development of new drugs based on the structure of POA. POA has been shown to have multi-targeted activity, making it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of POA. A better understanding of how POA works in the body could lead to the development of more effective treatments for various diseases. Finally, the potential use of POA in drug delivery systems should be investigated. POA has been shown to have low toxicity and good stability, making it a potential candidate for drug delivery systems.
In conclusion, POA is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in various fields make it a promising candidate for the development of new drugs and drug delivery systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of POA have been discussed in this paper. Further research is needed to fully understand the potential of POA in scientific research.
合成方法
POA is synthesized using a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis of POA include 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, 4-chloroacetylpyridine, and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The synthesis of POA is a complex process that requires careful attention to detail to ensure the purity and yield of the product.
科学研究应用
POA has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, POA has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. POA has also been studied for its potential use in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-19(23-16-10-12-22-13-11-16)14-27-18-9-5-4-8-17(18)21-24-20(25-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVLAPXAYWQELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


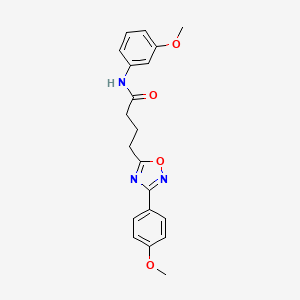

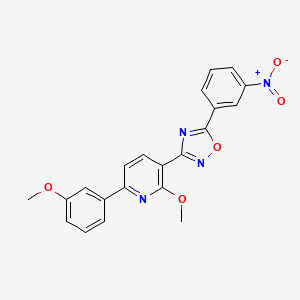
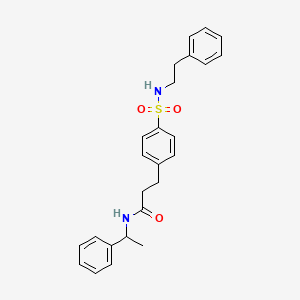
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

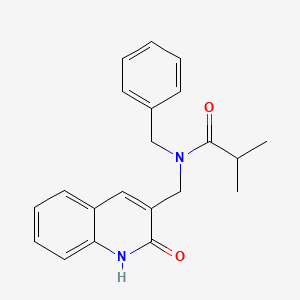
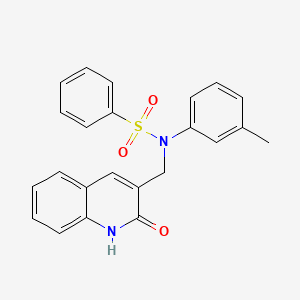
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
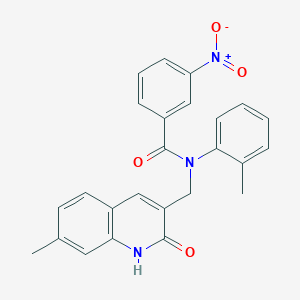
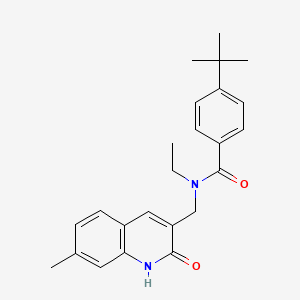
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)